molecular formula C14H14N2O8 B2662369 Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate CAS No. 610315-42-9

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate

Cat. No.: B2662369
CAS No.: 610315-42-9
M. Wt: 338.272
InChI Key: KBKMMTLIXRIJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is a chemical compound with the molecular formula C14H14N2O8 . It is a derivative of malonic acid . This compound is used in various applications, including as a reagent for organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms . The average mass of the molecule is 338.270 Da .

Scientific Research Applications

Enantioselective Allylic Substitution Catalysis

Research has demonstrated the application of Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate in enantioselective allylic substitution reactions. These reactions are catalyzed by palladium complexes with chiral ligands, leading to products with high enantioselectivity. For instance, allylpalladium complexes with chiral bis(dihydrooxazole) ligands have been studied for the enantioselective allylic substitution reaction, showcasing the role of steric interactions and selective electronic activation in achieving high enantioselectivity (Matt et al., 1995). Similarly, the use of chiral phosphinoaryl- and phosphinoalkyloxazolines as new classes of ligands has shown to provide very high enantioselectivity in palladium-catalyzed allylic substitutions (Sprinz & Helmchen, 1993).

Photomechanical and Photoisomerization Applications

Dimethyl-2(3-anthracen-9-yl)allylidene)malonate (a derivative) demonstrates unique photomechanical and photoisomerization behaviors. Crystalline nanowires composed of this molecule exhibit rapid coiling motion when exposed to visible light, driven by photoisomerization between its (E) and (Z) conformations. The presence of surfactants like cetyltrimethylammonium bromide has been shown to accelerate the photochemical reaction rate significantly, highlighting its potential in developing light-responsive materials (Tong et al., 2018).

Novel Synthetic Applications

The palladium(0)-catalyzed deconjugative allylation of alkenylidenemalonates and alkylidenemalonates represents a groundbreaking approach, allowing for the synthesis of conjugated dienes attached to a quaternary carbon center. This method has been applied successfully for reactions of dimethyl 2-((E)-but-2-enylidene)malonate with various allylic acetates, demonstrating the potential for novel synthetic pathways in organic chemistry (Sato et al., 2003).

Properties

IUPAC Name

dimethyl 2-(2,4-dinitrophenyl)-2-prop-2-enylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O8/c1-4-7-14(12(17)23-2,13(18)24-3)10-6-5-9(15(19)20)8-11(10)16(21)22/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKMMTLIXRIJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.